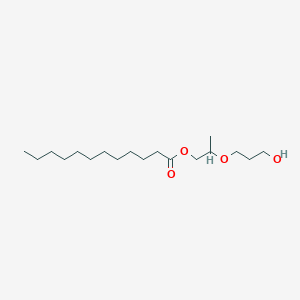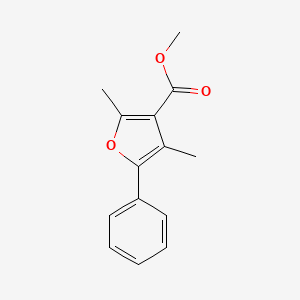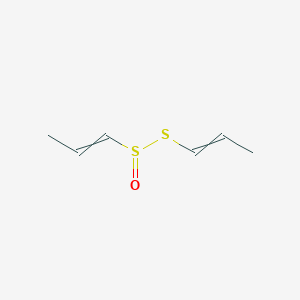![molecular formula C21H24BrN3O B14289400 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 114043-50-4](/img/structure/B14289400.png)
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound that features a diazenyl group (N=N) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Formation of the diazenyl linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromooctyl group: The bromooctyl group can be introduced via nucleophilic substitution reactions, where an appropriate bromooctyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The bromooctyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Applications De Recherche Scientifique
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through its diazenyl and bromooctyl groups. The diazenyl group can participate in electron transfer reactions, while the bromooctyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-[(4-Bromobutyl)oxy]phenyl}diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is unique due to the length of its bromooctyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter or different alkyl chains.
Propriétés
Numéro CAS |
114043-50-4 |
|---|---|
Formule moléculaire |
C21H24BrN3O |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
4-[[4-(8-bromooctoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C21H24BrN3O/c22-15-5-3-1-2-4-6-16-26-21-13-11-20(12-14-21)25-24-19-9-7-18(17-23)8-10-19/h7-14H,1-6,15-16H2 |
Clé InChI |
CUMOCBXDPYETKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




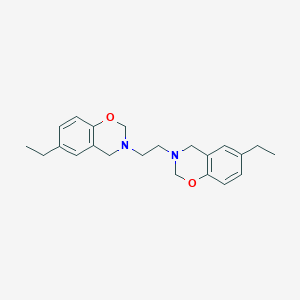

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
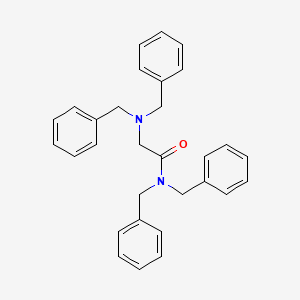
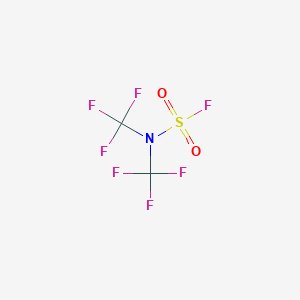
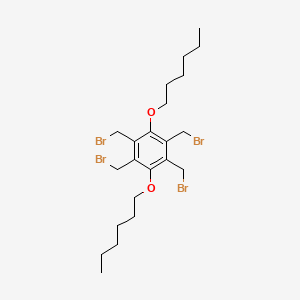
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


